(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14791476
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O3 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 8-methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C22H24N4O3/c1-29-19-7-4-6-17-20(19)24-15-18(21(17)27)22(28)26-13-11-25(12-14-26)10-8-16-5-2-3-9-23-16/h2-7,9,15H,8,10-14H2,1H3,(H,24,27) |
| Standard InChI Key | GBRCSHNKMRDNMF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
The structural architecture of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is defined by three key components:
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A quinoline core substituted at the 4-position with a hydroxyl group and the 8-position with a methoxy group.
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A piperazine ring linked to the quinoline via a carbonyl group at the 3-position.
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A pyridine ring connected to the piperazine through a two-carbon ethyl chain .
This arrangement creates a planar quinoline system fused with a flexible piperazine-pyridine tail, enabling diverse binding interactions. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding capacity, while the piperazine and pyridine moieties contribute to basicity and potential receptor engagement.
Molecular Properties Table
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves a multi-step strategy:
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Quinoline Core Formation: The 8-methoxyquinoline scaffold is constructed via the Skraup or Doebner-Miller reaction, introducing hydroxyl and methoxy groups at positions 4 and 8, respectively.
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Piperazine Functionalization: The piperazine ring is alkylated with 2-(pyridin-2-yl)ethyl bromide, forming the 4-[2-(pyridin-2-yl)ethyl]piperazine intermediate.
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Coupling Reaction: A carbonyl bridge is established between the quinoline and piperazine using carbodiimide-mediated amide bond formation.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and coupling efficiency.
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High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) ensure synthetic fidelity.
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Mass Spectrometry (MS): High-resolution MS validates the molecular formula .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the quinoline and pyridine rings to optimize potency.
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In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models to establish safety margins.
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Pharmacokinetic Optimization: Enhancing oral bioavailability through prodrug strategies or nanoencapsulation.
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